
2-Ethynyl-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“2-Ethynyl-3-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1876456-21-1 . It has a molecular weight of 171.12 . It is in liquid form .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4F3N/c1-2-7-6 (8 (9,10)11)4-3-5-12-7/h1,3-5H . The key for the InChI code is APEXENJLSIBRSG-UHFFFAOYSA-N .
Chemical Reactions Analysis
The synthesis of trifluoromethylpyridines involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Physical And Chemical Properties Analysis
“this compound” is a liquid . It is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Complex Formation
Pyridine derivatives, including those with ethynyl and trifluoromethyl groups, are known for their ability to form coordination complexes with various metals. These complexes can exhibit diverse properties, including spectroscopic, magnetic, and electrochemical characteristics, which are valuable in materials science, catalysis, and sensing applications. For instance, the chemistry of compounds containing pyridine and its analogs, such as benzimidazole and benzothiazole derivatives, has been extensively reviewed, highlighting their complexation behaviors and the resultant properties (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Biological Activity
Pyridine derivatives are pivotal in medicinal chemistry, where they serve as core structures for developing drugs with a wide range of biological activities. These compounds have been investigated for their antifungal, antibacterial, antioxidant, analgesic, anti-inflammatory, and anticancer activities, among others. The versatility in the chemical modification of pyridine rings, including the introduction of ethynyl and trifluoromethyl groups, allows for the fine-tuning of biological activity and the development of potent therapeutic agents (Abu-Taweel et al., 2022).
Chemosensing Applications
The structural diversity of pyridine derivatives makes them excellent candidates for chemosensing applications. They can interact with a variety of ions and molecules, making them suitable for use as sensors in environmental, biological, and analytical chemistry settings. The high affinity of pyridine derivatives for specific analytes allows for the development of selective and sensitive detection methods (Abu-Taweel et al., 2022).
Agrochemical Applications
In the field of agrochemistry, pyridine derivatives have been explored for their potential as pesticides, including fungicides, insecticides, and herbicides. The structural adaptability of these compounds enables the design of molecules with specific modes of action against agricultural pests. Research in this area focuses on discovering new lead compounds and enhancing the efficiency of existing agrochemicals (Guan et al., 2016).
Wirkmechanismus
Target of action
Pyridines and trifluoromethyl compounds are often used in the synthesis of pharmaceuticals and agrochemicals . The specific targets of these compounds can vary widely depending on their exact structure and the functional groups they contain.
Mode of action
The mode of action of these compounds can also vary greatly. For example, some pyridine derivatives are used as building blocks in the synthesis of drugs that target various enzymes or receptors in the body .
Biochemical pathways
Pyridines and trifluoromethyl compounds can participate in a variety of biochemical pathways, depending on their specific structures and the targets they interact with. They can act as inhibitors or activators of enzymes, or they can bind to specific receptors and modulate their activity .
Result of action
The molecular and cellular effects of these compounds can vary widely and depend on their specific targets and mode of action. Some pyridine derivatives, for example, have been found to have antimicrobial, anti-inflammatory, or anticancer effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Ethynyl-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This compound’s trifluoromethyl group can also influence its binding affinity and specificity towards different biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It has been observed that this compound remains relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or impaired metabolic function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted. The presence of the trifluoromethyl group can influence the metabolic stability and reactivity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, such as passive diffusion or active transport. Once inside the cell, this compound can interact with intracellular proteins and be distributed to different cellular compartments. Its localization and accumulation can be influenced by factors such as binding affinity and cellular environment .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Eigenschaften
IUPAC Name |
2-ethynyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-2-7-6(8(9,10)11)4-3-5-12-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEXENJLSIBRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






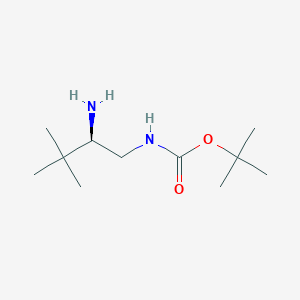
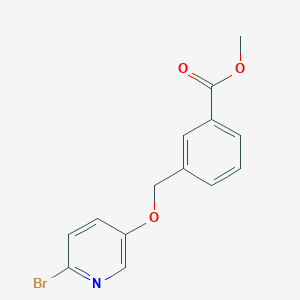
![[(1R,2R)-2-ethynylcyclopropyl]benzene](/img/structure/B1472125.png)
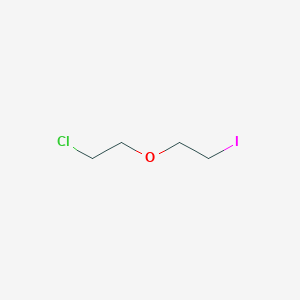


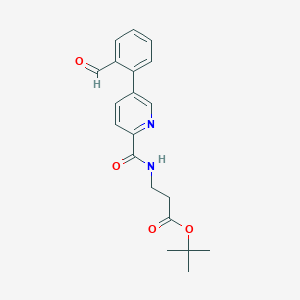
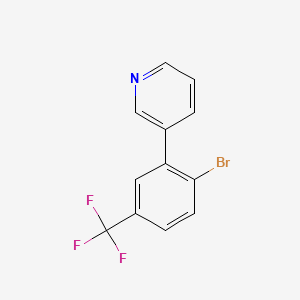

![Methyl 2-[5-amino-3-(3-pyridyl)pyrazol-1-yl]acetate](/img/structure/B1472135.png)
